In-Depth Technical Guide to the Chemical Characterization of Drostanolone Enanthate Reference Standards
In-Depth Technical Guide to the Chemical Characterization of Drostanolone Enanthate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the chemical characterization of Drostanolone enanthate reference standards. It details experimental protocols for various analytical techniques, presents quantitative data in structured tables, and includes visualizations of experimental workflows to aid in the accurate identification and purity assessment of this anabolic androgenic steroid.
Physicochemical Properties
Drostanolone enanthate ((2α,5α,17β)-2-methyl-17-[(1-oxoheptyl)oxy]-androstan-3-one) is a synthetic derivative of dihydrotestosterone. As a reference standard, its identity, purity, and stability are critical for accurate analytical testing.
| Property | Value |
| CAS Number | 13425-31-5 |
| Molecular Formula | C₂₇H₄₄O₃ |
| Molecular Weight | 416.6 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in ethanol, soluble in vegetable oils |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and identification of Drostanolone enanthate.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the Drostanolone enanthate molecule. The spectrum is characterized by absorption bands corresponding to the carbonyl groups of the ketone and the ester, as well as C-H stretching and bending vibrations.[1][2]
Experimental Protocol: FT-IR Spectroscopy
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Instrument: Fourier-Transform Infrared Spectrometer
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Sample Preparation: A small amount of the Drostanolone enanthate reference standard is intimately mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet.
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Acquisition Parameters:
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Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 32
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Table of Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~2930 | C-H stretching (alkane) |
| ~1730 | C=O stretching (ester) |
| ~1715 | C=O stretching (ketone) |
| ~1450 | C-H bending (methylene) |
| ~1380 | C-H bending (methyl) |
| ~1170 | C-O stretching (ester) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
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Instrument: 300 MHz or higher NMR Spectrometer
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Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
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Acquisition Parameters:
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¹H NMR: Standard pulse sequence, sufficient number of scans for adequate signal-to-noise ratio.
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¹³C NMR: Proton-decoupled pulse sequence.
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Expected ¹H and ¹³C NMR Chemical Shift Regions
| Nucleus | Chemical Shift Range (ppm) | Assignment |
| ¹H | 0.7 - 2.5 | Steroid backbone protons |
| ¹H | 0.8 - 1.2 | Methyl protons |
| ¹H | 2.2 - 2.4 | Protons adjacent to carbonyl groups |
| ¹H | 4.5 - 4.7 | Proton at C-17 |
| ¹³C | 10 - 60 | Aliphatic carbons |
| ¹³C | ~212 | Ketone carbonyl carbon (C-3) |
| ¹³C | ~174 | Ester carbonyl carbon |
| ¹³C | ~82 | Carbon at C-17 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Drostanolone enanthate, further confirming its identity. Electron ionization (EI) is a common technique used for this purpose.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
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Sample Preparation: Dissolve the reference standard in a suitable solvent like methanol (B129727) or acetonitrile (B52724). Derivatization with a silylating agent (e.g., MSTFA) may be employed to improve volatility and chromatographic performance.
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GC Conditions:
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Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
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Carrier Gas: Helium.
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Inlet Temperature: 280 °C.
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Oven Temperature Program: Initial temperature of 150 °C, ramp to 300 °C at 15 °C/min, hold for 5 minutes.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 50-550.
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Expected Mass Spectral Data
| m/z | Assignment |
| 416 | [M]⁺ (Molecular Ion) |
| 304 | [M - C₇H₁₂O₂]⁺ (Loss of enanthate side chain) |
| 289 | Further fragmentation of the steroid backbone |
| 113 | [C₇H₁₃O]⁺ (Enanthate side chain fragment) |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Drostanolone enanthate reference standards.
Experimental Protocol: HPLC
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Instrument: HPLC system with a UV detector.
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Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase: A gradient mixture of acetonitrile and water is commonly used. For example, a gradient starting from 60% acetonitrile and increasing to 90% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 240 nm.
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Data Presentation
The purity of the Drostanolone enanthate reference standard is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Table of Chromatographic Purity Data
| Parameter | Specification |
| Purity | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
Conclusion
The comprehensive chemical characterization of Drostanolone enanthate reference standards requires a multi-technique approach. The combination of spectroscopic methods (FT-IR, NMR, and MS) for structural confirmation and chromatographic techniques (HPLC) for purity assessment ensures the quality and reliability of the reference material for its intended use in research, quality control, and forensic applications. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and professionals in the field.
